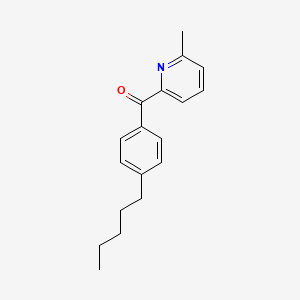

6-Methyl-2-(4-pentylbenzoyl)-pyridine

Description

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14(2)19-17/h6-7,9-13H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEYXUVVKRHJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245280 | |

| Record name | (6-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-75-7 | |

| Record name | (6-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methyl-2-(4-pentylbenzoyl)-pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits unique structural properties that may contribute to its interactions with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H23NO

- Molecular Weight : 281.38 g/mol

- CAS Number : 1187167-33-4

The compound features a methyl group at the 6-position and a pentylbenzoyl substituent at the 2-position of the pyridine ring, which influences its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The compound may modulate various signaling pathways, particularly those involved in inflammation and cellular proliferation.

In Vitro Studies

Research indicates that this compound demonstrates significant inhibitory effects on certain kinases, including p38 MAP kinase, which is implicated in inflammatory responses. Inhibitors of p38 MAP kinase have therapeutic potential for treating autoimmune diseases by blocking cytokine production such as IL-1β, TNFα, and IL-6 .

Study 1: Anti-inflammatory Activity

In an experimental model of adjuvant-induced arthritis, this compound was evaluated for its anti-inflammatory properties. The results showed a marked reduction in swelling and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using various cancer cell lines. The compound exhibited selective cytotoxicity against specific cancer cells while sparing normal cells, indicating its potential use in targeted cancer therapies.

Research Findings

Comparison with Similar Compounds

Data Tables

Table 2: Electronic Properties of Corrosion-Inhibiting Pyridines

Preparation Methods

Friedel-Crafts Acylation on Pyridine Derivatives

A common route to 2-acylpyridines involves Friedel-Crafts acylation of 2-methylpyridine (2-picoline) or its derivatives with appropriate acylating agents under Lewis acid catalysis.

- For example, 2-picoline can be acylated with 4-pentylbenzoyl chloride or anhydride in the presence of catalysts such as aluminum chloride (AlCl3) to yield 6-methyl-2-(4-pentylbenzoyl)pyridine.

- This approach is supported by analogous syntheses where 2-methyl-6-acetylpyridine was prepared by Friedel-Crafts acylation of 2-picoline with acetyl chloride.

Acyl Chloride Intermediate Formation and Subsequent Coupling

An alternative method involves preparing the acyl chloride of 4-pentylbenzoic acid, which is then reacted with a 2-lithiated or 2-magnesium pyridine derivative to form the ketone linkage.

- Preparation of acyl chlorides from corresponding carboxylic acids using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) is well documented.

- The acyl chloride is then reacted with 2-lithiated-6-methylpyridine generated by lithiation with butyllithium (n-BuLi) at low temperatures.

- This nucleophilic acyl substitution yields the desired ketone at the 2-position.

Use of Pyridine-2-carboxylic Acid Derivatives

Another route involves starting from 6-methylpyridine-2-carboxylic acid or its methyl ester, which is converted to the corresponding acid chloride and then reacted with 4-pentylphenylmagnesium bromide (Grignard reagent) to form the ketone.

Reduction and Chlorination Steps (Optional)

If the synthetic route involves hydroxymethyl intermediates, such as 2-methyl-6-(hydroxymethyl)pyridine, these can be chlorinated to chloromethyl derivatives and then further elaborated to the ketone or amide functionality.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-picoline, 4-pentylbenzoyl chloride, AlCl3 | 0-40°C | 65-80 | Requires anhydrous conditions |

| Acyl chloride formation | 4-pentylbenzoic acid + SOCl2 or POCl3 | Reflux, 40-70°C | >90 | Removal of HCl byproduct essential |

| Lithiation and coupling | n-BuLi, 6-methylpyridine, then acyl chloride | -78°C to 0°C | 60-75 | Strict anhydrous, inert atmosphere |

| Grignard addition | 4-pentylphenylmagnesium bromide + acid chloride | 0-25°C | 70-85 | Dry ether solvent, slow addition |

| Chlorination (optional) | SOCl2 or PCl5 | Reflux | 80-90 | For chloromethyl intermediate |

Research Findings and Notes

- The Friedel-Crafts acylation on pyridine rings is often challenging due to the basic nitrogen, which can coordinate with Lewis acids and deactivate the catalyst. Protective strategies or modified catalysts may be required.

- Lithiation at the 2-position of methylpyridine is regioselective and allows for precise functionalization at this position, facilitating the introduction of bulky acyl groups.

- The use of acyl chlorides derived from 4-pentylbenzoic acid ensures the incorporation of the pentyl chain on the benzoyl moiety, which is crucial for the compound’s physicochemical properties.

- Purification typically involves column chromatography or recrystallization; yields vary depending on reagent purity and reaction control.

- The presence of the methyl group at the 6-position can influence regioselectivity and steric hindrance during the acylation steps.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-picoline + 4-pentylbenzoyl chloride | AlCl3, dry solvents | Direct, straightforward | Catalyst deactivation by pyridine |

| Acyl chloride + Lithiation | 6-methylpyridine + acyl chloride | n-BuLi, THF | High regioselectivity | Requires low temperatures, inert atmosphere |

| Grignard addition to acid chloride | 4-pentylphenyl MgBr + pyridine acid chloride | Mg, SOCl2 | Good yields, scalable | Preparation of Grignard reagent needed |

| Chloromethyl intermediate route | 2-methyl-6-hydroxymethylpyridine | SOCl2, PCl5 | Intermediate for further functionalization | Multi-step, longer synthesis time |

Q & A

Q. What is the pharmacological relevance of 6-methyl-2-(4-pentylbenzoyl)-pyridine (MPEP) in neuropharmacology?

MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a key target for studying addiction, neuropsychiatric disorders, and conditioned behaviors. Its structural specificity allows modulation of glutamate signaling without direct interference with ionotropic receptors. Experimental assays often employ operant conditioning paradigms (e.g., nicotine self-administration in rats) to evaluate its effects on reinforcement and contextual cue responses .

Q. What synthetic methodologies are commonly used to prepare MPEP analogs?

MPEP derivatives are synthesized via cross-coupling reactions (e.g., Sonogashira coupling) or cyclization of intermediates like 2-amino-5-methylpyridine with halogenated benzoyl precursors. Critical steps include optimizing reaction conditions (e.g., dichloromethane/NaOH for purification) to achieve >99% purity and minimizing byproducts .

Q. How is MPEP administered in behavioral studies, and what are standard control protocols?

MPEP is typically administered subcutaneously or intravenously at doses ranging from 1–10 mg/kg. Control protocols involve saline injections, sham-operated animals, and parallel testing with non-specific mGluR antagonists (e.g., MTEP) to isolate receptor-specific effects. Behavioral endpoints include lever-pressing rates (fixed-ratio schedules) and locomotor activity measurements .

Advanced Research Questions

Q. How can experimental design address contradictions in MPEP’s effects on nicotine reinforcement vs. food rewards?

MPEP reduces nicotine self-administration but does not affect palatable food rewards, suggesting mGluR5’s selective role in drug-related reinforcement. To resolve contradictions, researchers should:

- Use within-subject designs to compare nicotine and food reward responses under identical conditions.

- Control for environmental cues (e.g., context-specific conditioning chambers) to isolate receptor-mediated vs. general motivational effects.

- Apply dose-response curves to identify threshold effects on non-drug reinforcers .

Q. What strategies optimize MPEP’s stability and bioavailability in in vivo studies?

- Formulation: Use co-solvents (e.g., DMSO/PEG-400) to enhance aqueous solubility.

- Metabolic Stability: Pre-screen MPEP analogs for cytochrome P450 interactions using liver microsome assays.

- Blood-Brain Barrier Penetration: Measure logP values (optimal range: 2–3) and employ LC-MS to quantify brain-to-plasma ratios .

Q. How do structural modifications of MPEP impact mGluR5 binding affinity and functional selectivity?

Substitutions at the 4-pentylbenzoyl moiety alter steric hindrance and hydrophobic interactions with mGluR5’s allosteric pocket. For example:

- Electron-withdrawing groups (e.g., Cl at the benzoyl ring) increase antagonistic potency by stabilizing receptor-ligand interactions.

- Bulkier substituents reduce efficacy due to steric clashes with transmembrane helices.

| Modification | Binding Affinity (Ki, nM) | Functional Selectivity |

|---|---|---|

| 4-pentyl | 12 ± 2.5 | mGluR5-specific |

| 4-chloro | 8 ± 1.8 | Cross-reactivity with mGluR1 |

| 4-methyl | 15 ± 3.0 | mGluR5-specific |

| Data derived from competitive radioligand binding assays . |

Methodological Considerations

Q. How to statistically analyze MPEP’s dose-dependent attenuation of conditioned locomotor stimulation?

- Use mixed-effects ANOVA with repeated measures (dose × time × treatment) to account for intra-subject variability.

- Post hoc tests (e.g., Tukey’s HSD) compare saline vs. MPEP groups at specific timepoints.

- Include covariates like baseline activity levels to control for habituation effects .

Q. What in vitro assays validate MPEP’s antagonism of mGluR5 in neuronal cultures?

- Calcium Imaging: Measure glutamate-induced Ca²⁺ flux in HEK293 cells expressing human mGluR5. MPEP pre-treatment should inhibit IP₃-mediated responses.

- cAMP Assays: Quantify forskolin-stimulated cAMP accumulation; MPEP blocks mGluR5’s coupling to Gαi/o proteins, increasing cAMP levels .

Data Contradiction Analysis

Q. Why does MPEP attenuate nicotine-induced conditioned hyperactivity but not acute locomotor stimulation?

Contextual cues (e.g., environmental pairing with nicotine) enhance mGluR5-dependent synaptic plasticity in the nucleus accumbens. MPEP disrupts cue-reward associations but does not affect acute nicotine-induced dopamine release in the ventral tegmental area. This dichotomy highlights the receptor’s role in learning/memory vs. direct neurotransmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.